N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine
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Overview
Description
N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions to form the 1,2,4-triazole ring.
Substitution Reactions:
Piperazine Derivative Addition: The final step involves the reaction of the triazole derivative with 4-methylpiperazine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
4-Methylpiperazine: A key component of the target compound, often used in the synthesis of various pharmaceuticals.
Phenyltriazole Derivatives: A class of compounds with similar triazole rings and phenyl groups.
Uniqueness
N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse interactions and applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
2055124-96-2 |
---|---|
Molecular Formula |
C20H24N6 |
Molecular Weight |
348.4 |
Purity |
95 |
Origin of Product |
United States |
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